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Compound of Interest

Compound Name: Odorranain-C1

Cat. No.: B1578467

Introduction

Odorranain-C1 is a 33-amino acid antimicrobial peptide originally identified in the skin
secretions of the frog Odorrana grahami.[1] It exhibits broad-spectrum activity against both
Gram-positive and Gram-negative bacteria, as well as fungi. The peptide has the sequence
GVLGAVKDLLIGAGKSAAQSVLKTLSCKLSNDC and contains a disulfide bridge between
Cys27 and Cys33, which is crucial for its structure and biological activity.[2] This application
note provides a detailed protocol for the chemical synthesis of Odorranain-C1 using Fmoc-
based solid-phase peptide synthesis (SPPS).

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, is the method of choice for the
routine synthesis of peptides. It involves the stepwise addition of protected amino acid residues
to a growing peptide chain that is covalently attached to an insoluble solid support. The use of
the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the a-amino group, in conjunction
with acid-labile side-chain protecting groups, is a widely adopted strategy. This approach allows
for the efficient synthesis of crude peptides in high yields, which can then be purified to
homogeneity.

This document is intended for researchers, scientists, and drug development professionals
familiar with peptide chemistry and is designed to provide a comprehensive guide for the
successful synthesis and purification of Odorranain-C1.

Materials and Reagents
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Resins, Amino Acids, and Reagents

Reagent Vendor Grade
Fmoc-Cys(Trt)-Wang resin Various SPPS Grade
Fmoc-amino acids (with side- ]

chain protection) Various SPPS Grade
N,N-Dimethylformamide (DMF)  Various SPPS Grade
Dichloromethane (DCM) Various ACS Grade
Piperidine Various ACS Grade
N,N'-Diisopropylcarbodiimide ]

(DIC) Various >99%
Oxyma Pure Various >99%
Trifluoroacetic acid (TFA) Various Reagent Grade
Triisopropylsilane (TIS) Various >98%
1,2-Ethanedithiol (EDT) Various >98%
Diethyl ether Various ACS Grade
Acetonitrile (ACN) Various HPLC Grade

ide.Chai ing C : : id

Amino Acid Side-Chain Protecting Group

Lys(Boc) tert-butyloxycarbonyl

Asp(OtBu) tert-butyl ester

Ser(tBu) tert-butyl ether

Thr(tBu) tert-butyl ether

Cys(Trt) Trityl

Asn(Trt) Trityl

GIn(Trt) Trityl
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Experimental Protocols
Resin Preparation and Swelling

» Weigh 100 mg of Fmoc-Cys(Trt)-Wang resin (substitution level typically 0.5-1.0 mmol/g) and
place it into a suitable solid-phase synthesis vessel.

e Add 2 mL of N,N-Dimethylformamide (DMF) to the resin.
» Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

 After swelling, drain the DMF from the reaction vessel.

Solid-Phase Peptide Synthesis Cycle

The synthesis of the peptide chain is performed by the sequential repetition of a two-step cycle:
Fmoc deprotection and amino acid coupling. The following protocol is for the addition of a
single amino acid. This cycle is repeated for each amino acid in the Odorranain-C1 sequence
in the reverse order (from C-terminus to N-terminus).

Odorranain-C1 Sequence: Gly-Val-Leu-Gly-Ala-Val-Lys-Asp-Leu-Leu-lle-Gly-Ala-Gly-Lys-Ser-
Ala-Ala-GIn-Ser-Val-Leu-Lys-Thr-Leu-Ser-Cys-Lys-Leu-Ser-Asn-Asp-Cys

2.1. Fmoc Deprotection

e Add 2 mL of 20% piperidine in DMF to the resin.

o Agitate the mixture for 5 minutes at room temperature.

o Drain the deprotection solution.

» Repeat steps 1-3 one more time.

e Wash the resin five times with 2 mL of DMF to remove residual piperidine.

e Wash the resin three times with 2 mL of Dichloromethane (DCM) and then five times with 2
mL of DMF.

2.2. Amino Acid Coupling
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In a separate vial, dissolve 4 equivalents of the corresponding Fmoc-amino acid, 4
equivalents of Oxyma Pure, and 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC) in 1 mL
of DMF.

Pre-activate the mixture by incubating for 5 minutes at room temperature.
Add the activated amino acid solution to the deprotected peptide-resin.
Agitate the reaction mixture for 1-2 hours at room temperature.

To monitor the completion of the coupling reaction, a Kaiser test can be performed on a
small sample of the resin beads. A negative result (yellow beads) indicates a complete
reaction.

After the coupling is complete, drain the reaction solution.
Wash the resin five times with 2 mL of DMF.

Repeat the deprotection and coupling steps for each amino acid in the sequence.

Cleavage and Global Deprotection

 After the final amino acid has been coupled and the N-terminal Fmoc group has been
removed, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / 1,2-
Ethanedithiol (EDT) / H20 (94:2.5:2.5:1, VIVIVIV).

Add 2 mL of the cleavage cocktail to the dried peptide-resin.
Agitate the mixture for 2-3 hours at room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge
tube.

Wash the resin twice with 0.5 mL of fresh cleavage cocktail and combine the filtrates.

Precipitate the crude peptide by adding 10 mL of cold diethyl ether to the combined filtrate.
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e Centrifuge the mixture at 3000 rpm for 5 minutes and discard the supernatant.
e Wash the peptide pellet twice with cold diethyl ether, centrifuging after each wash.

e Dry the crude peptide pellet under vacuum.

Disulfide Bond Formation

» Dissolve the crude, linear peptide in 20% acetonitrile in water at a concentration of 0.1
mg/mL.

o Adjust the pH of the solution to 8.0-8.5 by adding a dilute solution of ammonium hydroxide.

« Stir the solution gently and expose it to air for 12-24 hours to allow for oxidative disulfide
bond formation.

» Monitor the progress of the cyclization by HPLC-MS.
e Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA.

» Lyophilize the cyclized peptide to obtain a crude powder.

Purification and Analysis

» Purify the crude cyclized peptide by reverse-phase high-performance liquid chromatography
(RP-HPLC) on a C18 column.

e Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.
e Monitor the elution profile at 220 nm and 280 nm.
» Collect the fractions containing the desired peptide.

o Confirm the purity and identity of the final product by analytical RP-HPLC and mass
spectrometry (e.g., ESI-MS or MALDI-TOF).

» Lyophilize the pure fractions to obtain the final Odorranain-C1 peptide as a white powder.
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Quantitative Data Summary

Parameter Expected Value Notes

. _ Check manufacturer's
Resin Substitution 0.5-1.0 mmol/g o
specifications.

. . . Relative to the resin
Amino Acid Equivalents 4 eq. o
substitution.

) ) Relative to the resin
Coupling Reagent Equivalents 4 eq. o
substitution.

_ _ Ensure complete coverage of
Cleavage Cocktail Volume 2 mL per 100 mg resin

the resin.
) ) Varies depending on sequence
Crude Peptide Yield 60-80% ] o
and synthesis efficiency.
Purity after HPLC >95% Target for biological assays.
Diagrams

Click to download full resolution via product page

Caption: Workflow for the solid-phase peptide synthesis of Odorranain-C1.
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Caption: Primary structure of Odorranain-C1 with disulfide bridge.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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